4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde

Description

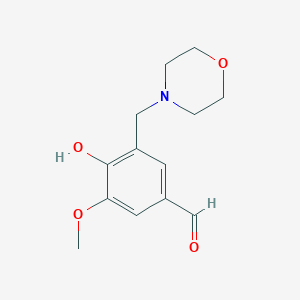

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a morpholine ring attached via a methyl group at the 5-position. The compound’s structure combines a phenolic hydroxyl group, a methoxy substituent, and a morpholinylmethyl moiety, making it a versatile intermediate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIMZQYSHWEDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CN2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

Reaction with Morpholine: The benzaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the morpholin-4-ylmethyl group.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzoic acid.

Reduction: 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in various diseases.

- Anticancer Activity : Research indicates that derivatives of 4-hydroxy-3-methoxybenzaldehyde exhibit significant anticancer properties. For instance, certain morpholine-containing compounds have shown promising results against cancer cell lines in vitro, indicating their potential as therapeutic agents .

- Antimicrobial Properties : The compound has been studied for its antimicrobial activity. Various synthesized derivatives have demonstrated effectiveness against bacteria and fungi, suggesting that they could serve as lead compounds for developing new antibiotics or antifungal agents .

Mechanistic Studies

Understanding the mechanism of action of 4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is crucial for its application in drug design.

- Enzyme Inhibition : Some studies have focused on the inhibition of specific enzymes linked to disease progression, such as aldehyde dehydrogenases (ALDH). Compounds derived from this scaffold have been shown to inhibit ALDH activity, which is implicated in cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the morpholin-4-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Azo Derivatives with Nitro Groups

4-Hydroxy-3-methoxy-5-((2,4,6-trinitrophenyl)diazenyl)benzaldehyde (Compound 5) :

This azo derivative exhibits potent antiviral activity, with the lowest inhibition constant (Ki) against RAF and COVID-19 proteins (Ki = 0.12 nM and 0.15 nM, respectively). Its high binding free energy (−9.8 kcal/mol) suggests strong interactions with viral protein active sites .- Key Difference : The trinitrophenyl diazenyl group enhances π-π stacking and hydrogen bonding, critical for antiviral efficacy. In contrast, the morpholinylmethyl group in the target compound may improve solubility and bioavailability but lacks direct evidence of antiviral activity.

Nitro-Substituted Azo Sensors

- 4-Hydroxy-3-methoxy-5-(p-nitrophenyldiazenil)benzaldehyde: Functions as a halochromic sensor for fluoride (detection limit: 25 ppm) and cyanide (0.5 ppm) anions. The nitro group sharpens color transitions compared to non-nitro analogs, demonstrating substituent-dependent sensitivity .

Allyl-Substituted Derivatives

- 3-Allyl-4-hydroxy-5-methoxybenzaldehyde :

A structurally simpler analog with an allyl group at the 5-position. While its applications are unspecified, the allyl moiety may confer reactivity in polymerization or crosslinking reactions .

Physicochemical Properties

Notes:

- The morpholinylmethyl group is expected to enhance solubility in polar aprotic solvents (e.g., DMF, acetone) due to the morpholine ring’s polarity.

- Azo derivatives (e.g., Compound 5) exhibit strong UV-Vis absorption, making them suitable for spectroscopic applications .

Biological Activity

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzaldehyde group substituted with a morpholine moiety, which is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

1. Antibacterial Properties

Several studies have investigated the antibacterial properties of similar benzaldehyde derivatives. For instance, the presence of hydroxyl and methoxy groups has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Aroyl Hydrazones | Staphylococcus aureus | 4.69 µM |

| Aroyl Hydrazones | Escherichia coli | 8.33 µM |

| Aroyl Hydrazones | Pseudomonas aeruginosa | 13.40 µM |

The MIC values indicate that compounds similar to this compound exhibit promising antibacterial activity, suggesting that modifications in the structure can lead to enhanced efficacy against various bacterial strains .

2. Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have also demonstrated antifungal properties. Studies have reported effective inhibition against fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored in various contexts. Research indicates that such compounds can inhibit cytochrome P450 enzymes, leading to increased lipid peroxidation in cancer cells, which contributes to their cytotoxic effects . The specific mechanism by which this compound acts may involve:

- Inducing apoptosis in cancer cells.

- Interfering with cellular signaling pathways.

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of 4-hydroxybenzaldehyde and evaluated their antimicrobial activity against common pathogens. The results indicated that the presence of hydroxyl groups significantly improved the compounds' efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Screening

In another investigation, compounds structurally related to this compound were tested for their ability to induce apoptosis in human cancer cell lines. The results showed promising activity, with several derivatives exhibiting significant cytotoxic effects at low concentrations .

Q & A

Basic: What are the key structural features of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde that influence its reactivity and interactions?

The compound’s reactivity is governed by three functional groups:

- Aldehyde group : Prone to oxidation (e.g., to carboxylic acids) and nucleophilic additions.

- Hydroxy and methoxy substituents : The para-hydroxy and meta-methoxy groups influence electronic distribution, enhancing stability via resonance and hydrogen bonding.

- Morpholinylmethyl group : The morpholine ring introduces steric bulk and modulates solubility and binding affinity in biological systems due to its nitrogen and oxygen atoms .

Methodological Insight : Prioritize computational modeling (e.g., DFT calculations) to assess electron density distribution and steric effects. Experimental validation via X-ray crystallography can confirm spatial arrangements .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

A typical multi-step synthesis involves:

Nitro reduction : Start with a nitro-substituted benzaldehyde precursor (e.g., 5-nitro-3-methoxybenzaldehyde) and reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation.

Morpholine conjugation : React the amine intermediate with morpholine via reductive amination or alkylation.

Hydroxylation : Introduce the hydroxy group via directed ortho-metalation or enzymatic hydroxylation .

Key Challenge : Optimize step 2 to avoid over-alkylation; use mild bases (e.g., K₂CO₃) and monitor reaction progress with TLC .

Advanced: How can researchers optimize reaction conditions to enhance yield during multi-step syntheses?

- Temperature control : Maintain ≤60°C during morpholine conjugation to prevent aldehyde oxidation.

- Catalyst selection : Use Pd/C or Raney Ni for selective nitro reductions; avoid harsh conditions that degrade the aldehyde group.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while EtOH/H₂O mixtures improve crystallinity during purification .

Data-Driven Approach : Employ Design of Experiments (DoE) to screen variables (e.g., solvent ratios, catalyst loading) and identify optimal conditions via response surface methodology .

Advanced: What analytical techniques are most effective for characterizing purity and structural integrity?

- NMR (¹H/¹³C) : Assign peaks for the aldehyde proton (~9.8 ppm) and morpholine methylene groups (~3.5–3.7 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 280 nm) and ESI-MS for molecular ion confirmation.

- XRD : Resolve crystal packing anomalies caused by the morpholinylmethyl group’s conformational flexibility .

Contradiction Alert : Discrepancies in melting points between batches may arise from polymorphism; use DSC to confirm thermal behavior .

Advanced: How do computational methods aid in predicting biological activity?

- Molecular docking : Screen against targets like kinases or GPCRs using the morpholine ring as a hydrogen-bond acceptor.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays.

- MD simulations : Assess the stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Validation Step : Cross-validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Metabolic stability : Test hepatic microsomal degradation to identify labile sites (e.g., aldehyde oxidation).

- Bioavailability enhancement : Formulate as a prodrug (e.g., acetal-protected aldehyde) to improve absorption.

- Toxicokinetics : Compare plasma protein binding (via equilibrium dialysis) and tissue distribution profiles .

Case Study : If in vitro cytotoxicity (IC₅₀ = 10 µM) lacks in vivo efficacy, evaluate first-pass metabolism using portal vein cannulation models .

Basic: What are the primary challenges in maintaining the compound’s stability during storage?

- Aldehyde oxidation : Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.01% w/v).

- Hygroscopicity : The morpholine group absorbs moisture; use desiccants (silica gel) in packaging.

- Light sensitivity : Avoid UV exposure to prevent photodegradation; validate stability via forced degradation studies .

Advanced: How does the morpholinylmethyl substituent influence pharmacokinetics compared to other benzaldehyde derivatives?

- Solubility : The morpholine ring increases water solubility (logP reduction by ~1.5 units vs. alkyl analogs).

- Half-life extension : Morpholine’s metabolic resistance (vs. piperidine) reduces CYP450-mediated clearance.

- Tissue penetration : Compare brain-plasma ratios in rodent models using LC-MS/MS to assess blood-brain barrier permeability .

Comparative Analysis : Replace morpholine with piperidine or thiomorpholine and measure AUC(0–24h) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.